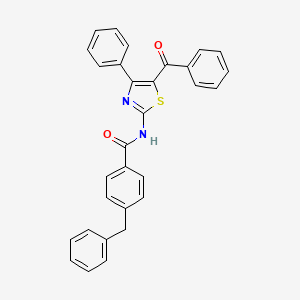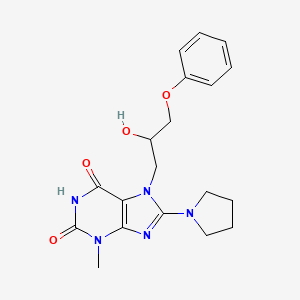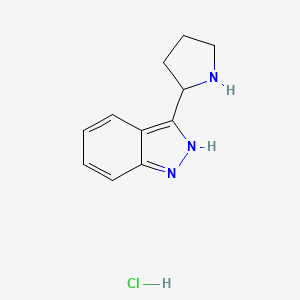
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide is a synthetic organic compound It is characterized by the presence of chloro and methyl groups attached to phenyl rings, as well as difluoroacetamide functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide typically involves the following steps:
Formation of the phenoxy intermediate: The reaction starts with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol.
Nucleophilic substitution: The 4-chloro-2-methylphenol undergoes nucleophilic substitution with 2,2-difluoroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide.
Amidation: The final step involves the reaction of the intermediate with 3-chloro-4-methylaniline to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Compounds with substituted halogen atoms.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-dichloroacetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide is unique due to the presence of difluoroacetamide functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F2NO2/c1-9-3-5-12(8-13(9)18)21-15(22)16(19,20)23-14-6-4-11(17)7-10(14)2/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHLBLHWRXPEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(OC2=C(C=C(C=C2)Cl)C)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo(3,4)bicyclo[3.2.1]octen-2-one](/img/structure/B2730205.png)



![5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B2730211.png)
![tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate](/img/structure/B2730214.png)



![5-Tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)
![2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2730225.png)



